molecular formula C15H13ClO2 B3874067 4-Chlorobenzoic acid, 3,5-dimethylphenyl ester

4-Chlorobenzoic acid, 3,5-dimethylphenyl ester

Cat. No.: B3874067
M. Wt: 260.71 g/mol
InChI Key: QAEMEZNLFVUKMH-UHFFFAOYSA-N
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Description

4-Chlorobenzoic acid, 3,5-dimethylphenyl ester is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 260.716 . It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom at the 4-position of the benzoic acid moiety and two methyl groups at the 3 and 5 positions of the phenyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzoic acid, 3,5-dimethylphenyl ester typically involves the esterification of 4-chlorobenzoic acid with 3,5-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzoic acid, 3,5-dimethylphenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF).

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used, and the reactions are often performed under reflux conditions.

Major Products Formed

Scientific Research Applications

4-Chlorobenzoic acid, 3,5-dimethylphenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorobenzoic acid, 3,5-dimethylphenyl ester involves its interaction with specific molecular targets, depending on the context of its use. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. The molecular pathways involved in its biological activity would depend on the specific enzymes or receptors it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorobenzoic acid, 3,5-dimethylphenyl ester is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to its similar compounds .

Properties

IUPAC Name

(3,5-dimethylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-10-7-11(2)9-14(8-10)18-15(17)12-3-5-13(16)6-4-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEMEZNLFVUKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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